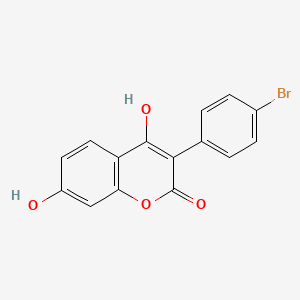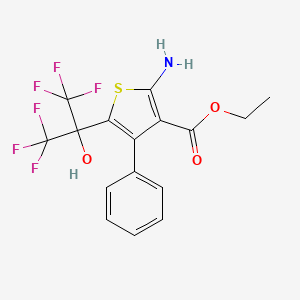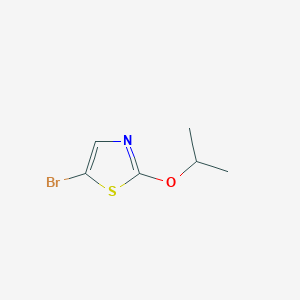
3-(4-Bromophenyl)-4,7-dihydroxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-4,7-dihydroxychromen-2-one, commonly known as BDP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of flavonoids and is structurally similar to other flavonoids such as quercetin and kaempferol.
Scientific Research Applications
Chiroptical Spectroscopy in Natural Product Synthesis
The use of 3-(4-Bromophenyl)-4,7-dihydroxychromen-2-one in the synthesis of natural products is highlighted by De Gussem et al. (2013). They demonstrated the application of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) in determining the absolute configuration of a related compound used as an intermediate in natural product synthesis (De Gussem et al., 2013).
Biomedical Applications
Ryzhkova et al. (2020) explored the electrochemically induced transformation of a compound similar to this compound. They found that the synthesized compound shows promise for various biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova et al., 2020).
Crystal Structure Analysis
The study of crystal structures is another application area. For instance, Iyengar et al. (2005) synthesized a compound closely related to this compound and analyzed its crystal structure using X-ray diffraction. This kind of analysis aids in understanding the molecular arrangement and potential applications of such compounds (Iyengar et al., 2005).
Photophysical Properties
Xu et al. (2014) conducted research on cyclopalladated complexes involving a similar compound, demonstrating their luminescent properties. Such studies are crucial for developing materials with specific photophysical characteristics, useful in various scientific fields (Xu et al., 2014).
Synthesis of Novel Compounds
Liu et al. (2011) developed novel compounds using a derivative of this compound, showcasing the compound's utility in synthesizing diverse chemical structures (Liu et al., 2011).
Quantum Chemical Analysis
Kavitha et al. (2018) utilized HF and DFT methods to study the vibrational spectra of a compound analogous to this compound. Such quantum chemical analyses are essential for understanding the electronic properties and reactivity of these compounds (Kavitha et al., 2018).
Antimicrobial Studies
Sampal et al. (2018) synthesized a ligand from a compound related to this compound and studied its antimicrobial properties. This research highlights the potential use of such compounds in developing new antimicrobial agents (Sampal et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-(4-Bromophenyl)-4,7-dihydroxychromen-2-one may also influence a range of biochemical pathways.
Result of Action
Similar compounds have been shown to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways . These compounds increase dramatically under cellular damage . This suggests that this compound may also have similar effects.
properties
IUPAC Name |
3-(4-bromophenyl)-4,7-dihydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKLFBQCPQSNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)

![8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2448996.png)
![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)
![Methyl 3-{[(4-bromophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2449000.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2449002.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B2449003.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2449005.png)
![N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)


![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)